

physical and chemical properties of 1-Ethynyl-1-cyclohexanol

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Compound of Interest

Compound Name: 1-Ethynyl-1-cyclohexanol

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An In-Depth Technical Guide to **1-Ethynyl-1-cyclohexanol**: Properties, Synthesis, and Applications

Introduction

1-Ethynyl-1-cyclohexanol (CAS No. 78-27-3) is a versatile bifunctional molecule featuring a tertiary alcohol and a terminal alkyne integrated into a cyclohexyl framework. This unique structural arrangement imparts a rich and varied chemical reactivity, making it a valuable intermediate in numerous fields, from pharmaceutical synthesis to materials science.^{[1][2]} It is recognized both as a synthetic precursor and an active metabolite of the sedative-hypnotic drug ethinamate, exhibiting similar pharmacological effects such as sedative, anticonvulsant, and muscle relaxant properties.^[3] This guide provides a comprehensive technical overview of the physical, spectroscopic, and chemical properties of **1-Ethynyl-1-cyclohexanol**, intended for researchers, chemists, and professionals in drug development and fine chemical synthesis.

Physical and Chemical Properties

The physical characteristics of a compound are fundamental to its handling, purification, and application in various experimental setups. **1-Ethynyl-1-cyclohexanol** is a white to pale yellow low-melting solid or clear liquid, depending on the ambient temperature.^{[4][5]}

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₂ O	[3][4]
Molecular Weight	124.18 g/mol	[3][4][6]
Melting Point	30–33 °C (86–91 °F)	[3][7][8]
Boiling Point	180 °C (356 °F) at 1013 hPa	[7][8]
Density	0.967 g/mL at 25 °C	[7][8][9]
Refractive Index	1.481 - 1.484 (as melt)	[5][7]
Water Solubility	10 g/L at 20 °C	[7]
Vapor Pressure	<1 mmHg at 20 °C	[7][8][9]
Flash Point	73 °C (163.4 °F) - closed cup	[10]
pKa	13.34 ± 0.20 (Predicted)	[7]

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for compound identification and purity assessment.

Melting Point Determination

The melting point is a sensitive indicator of purity. Impurities typically depress and broaden the melting range.

Protocol:

- Sample Preparation: Finely crush a small amount of solid **1-Ethynyl-1-cyclohexanol**.
- Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., a Vernier Melt Station or similar device).[11]

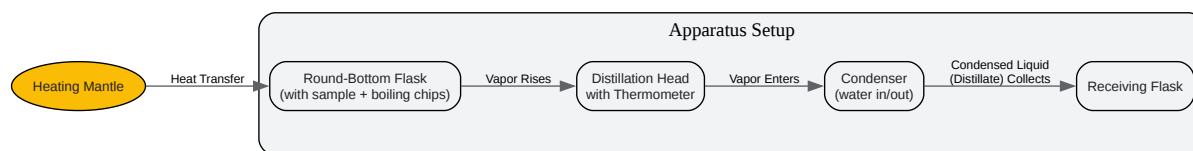
- **Heating:** Heat the sample rapidly to about 15-20 °C below the expected melting point (30 °C). Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
- **Observation:** Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Boiling Point Determination by Simple Distillation

This method is suitable for determining the boiling point of liquid samples and can also serve as a purification step.[\[11\]](#)

Protocol:

- **Apparatus Assembly:** Assemble a simple distillation apparatus in a fume hood, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.[\[11\]](#)
- **Sample Charging:** Place approximately 10 mL of **1-Ethynyl-1-cyclohexanol** (in its liquid state) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
- **Heating:** Gently heat the flask using a heating mantle.
- **Measurement:** As the liquid boils, vapor will rise and surround the thermometer bulb. The temperature will rise sharply and then stabilize. Record this stable temperature as the boiling point.[\[11\]](#)
- **Collection:** The vapor will then pass into the condenser, liquefy, and be collected in the receiving flask.
- **Shutdown:** Turn off the heat once the boiling point is recorded. Do not distill to dryness.



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Caption: Workflow for Boiling Point Determination via Simple Distillation.

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure of **1-Ethynyl-1-cyclohexanol**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **1-Ethynyl-1-cyclohexanol** exhibits characteristic absorption bands.^[12]

- O-H Stretch: A strong, broad band in the region of 3300-3600 cm^{-1} is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.^[13]
- $\equiv\text{C-H}$ Stretch: A sharp, strong band appears around 3300 cm^{-1} , indicative of the C-H bond of the terminal alkyne.^{[14][15]}
- $\text{C}\equiv\text{C}$ Stretch: A weak to medium, sharp band is observed in the 2100-2260 cm^{-1} region, corresponding to the carbon-carbon triple bond stretch.^{[14][15]}
- C-O Stretch: A strong band appears in the 1050-1150 cm^{-1} range, corresponding to the C-O single bond of the tertiary alcohol.^[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.^[16]
^{[17][18]}

- ^1H NMR:
 - Cyclohexyl Protons ($-\text{CH}_2-$): A complex multiplet signal typically appears in the range of 1.2-1.8 ppm.
 - Hydroxyl Proton ($-\text{OH}$): A broad singlet whose chemical shift is variable (typically 1.5-4.0 ppm) depending on concentration and solvent. This peak often disappears upon D_2O exchange.
 - Alkynyl Proton ($\equiv\text{C}-\text{H}$): This proton gives a sharp singlet around 2.0-3.0 ppm.^[14] The shielding effect of the cylindrical π -electron cloud of the alkyne causes this upfield shift compared to vinylic protons.^[14]
- ^{13}C NMR:
 - Cyclohexyl Carbons ($-\text{CH}_2-$): Multiple signals are expected in the aliphatic region (20-45 ppm).
 - Quaternary Carbon ($\text{C}-\text{OH}$): The carbon atom bonded to the hydroxyl and ethynyl groups will appear around 65-75 ppm.
 - Alkynyl Carbons ($-\text{C}\equiv\text{C}-$): Two distinct signals are observed for the sp -hybridized carbons, typically in the range of 70-90 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- Molecular Ion (M^+): The molecular ion peak is expected at an m/z value corresponding to the molecular weight (124.18).
- Fragmentation Patterns:
 - Alpha-Cleavage: Cleavage of a C-C bond adjacent to the oxygen atom can occur, leading to a resonance-stabilized cation.

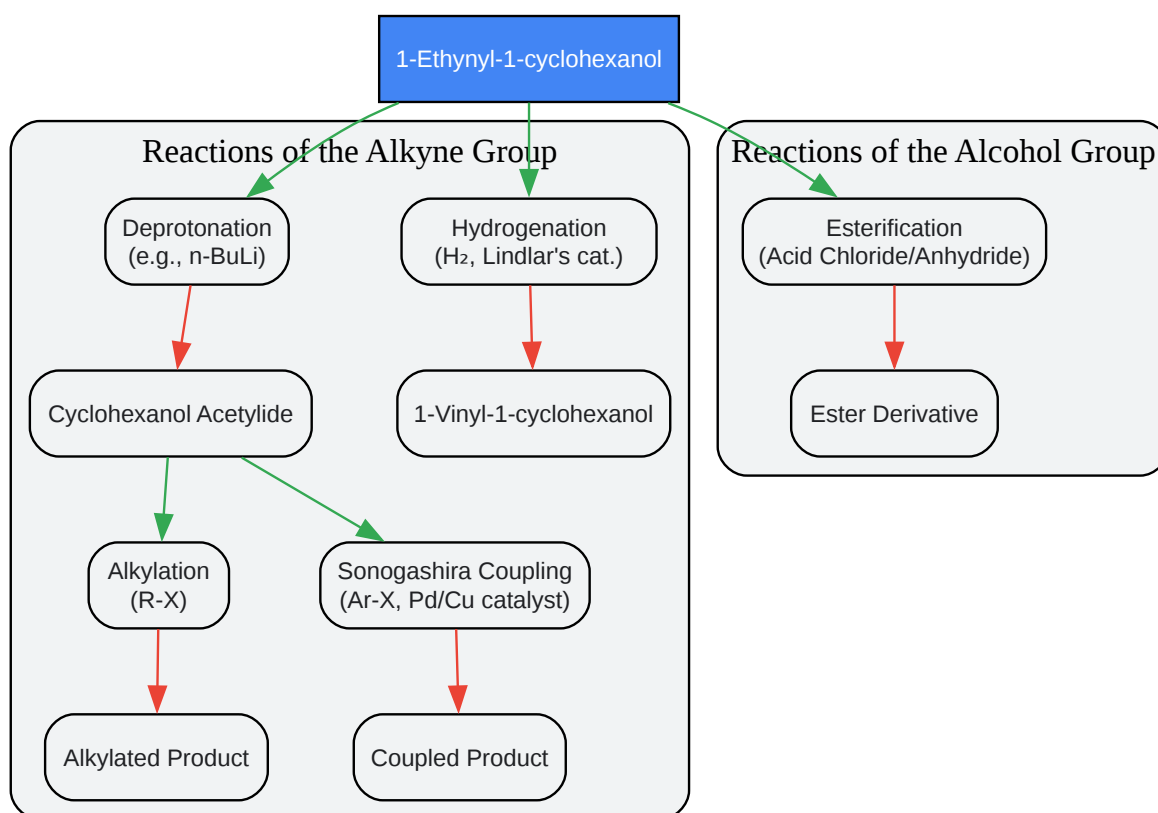
- Dehydration: Loss of a water molecule (H_2O , 18 Da) is a common fragmentation pathway for alcohols, which would result in a peak at m/z 106 ($M-18$).^[13]

Chemical Reactivity and Synthesis

The reactivity of **1-Ethynyl-1-cyclohexanol** is dominated by its two functional groups: the terminal alkyne and the tertiary hydroxyl group.^[2]

Key Reaction Pathways

The molecule can undergo reactions independently at either functional group or through concerted pathways.



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Caption: Key Reaction Pathways of **1-Ethynyl-1-cyclohexanol**.

Synthesis: Ethynylation of Cyclohexanone

The most common and direct method for preparing **1-Ethynyl-1-cyclohexanol** is through the nucleophilic addition of an acetylide anion to cyclohexanone.^{[3][9]}

Protocol for Laboratory-Scale Synthesis:

- **Reaction Setup:** In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet, dissolve trimethylsilylacetylene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).^[1]
- **Acetylide Formation:** Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. Stir the mixture for 30-60 minutes at this temperature to form the lithium acetylide.
- **Nucleophilic Addition:** Add a solution of cyclohexanone in anhydrous THF to the reaction mixture dropwise, maintaining the temperature at -78 °C.^[1]
- **Warming and Quenching:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.^[1]
- **Desilylation:** To remove the trimethylsilyl protecting group, add a solution of tetra-n-butylammonium fluoride (TBAF) in THF and stir for 1 hour at room temperature.^[19]
- **Workup:** Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or methylene chloride.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by distillation or chromatography.

Applications and Significance

1-Ethynyl-1-cyclohexanol's bifunctionality makes it a valuable precursor in several domains.

- **Pharmaceutical Intermediate:** It serves as a key building block for synthesizing more complex pharmaceutical agents. Its structural relationship to ethinamate highlights its

relevance in medicinal chemistry.[1][3]

- Fine Chemical Synthesis: The dual reactivity of the alkyne and hydroxyl groups allows for its use in creating a wide range of organic compounds and specialized polymers.[2][20]
- Materials Science: It is used as a platinum catalyst inhibitor or "blocking agent" in the formulation of two-component addition-type liquid silicone rubbers and coatings.[9][21] This allows for a long pot life at room temperature, with rapid curing upon heating.[21]
- Corrosion Inhibition: The molecule can act as a corrosion inhibitor for metals in acidic environments, likely by forming a protective film on the metal surface.[1][20]

Safety and Handling

Due to its toxicological profile, proper safety precautions are essential when handling **1-Ethynyl-1-cyclohexanol**.

- Hazards: The compound is classified as harmful if swallowed (H302), toxic in contact with skin (H311), and causes skin and serious eye irritation (H315, H319).[4][22][23]
- Handling: Use only with adequate ventilation, preferably in a chemical fume hood.[6][24] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[22][24]
- Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, impervious gloves, and a lab coat.[6][22][23]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and acid chlorides. [6][22] Keep away from sources of ignition.[6]
- First Aid:
 - Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes and seek medical attention.[6][22]
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6][22]

- Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[23][24]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[6][22]

Conclusion

1-Ethynyl-1-cyclohexanol is a compound of significant interest due to its versatile chemical nature and its wide range of applications. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity is paramount for its effective and safe utilization in research and industrial settings. From its foundational role in the synthesis of pharmaceuticals and fine chemicals to its application as a specialized inhibitor in polymer chemistry, **1-Ethynyl-1-cyclohexanol** continues to be a relevant and valuable tool for the scientific community.

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